4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Overview

Description

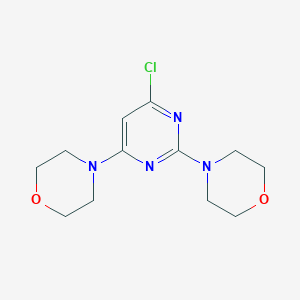

4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine is a heterocyclic compound with the molecular formula C₁₂H₁₇ClN₄O₂. It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 6-position and two morpholine rings at the 2- and 4-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine typically involves the reaction of 2,4,6-trichloropyrimidine with morpholine. The reaction is carried out in a mixed solvent system of toluene and water. The procedure involves the following steps :

- Dissolve morpholine (12.6 ml, 144 mmol) in a mixture of toluene (22 ml) and water (8.8 ml).

- Dissolve 2,4,6-trichloropyrimidine (4.4 g, 24 mmol) in toluene (22 ml).

- Slowly add the 2,4,6-trichloropyrimidine solution to the morpholine solution at room temperature.

- Heat the reaction mixture to 83°C and stir for 3 hours.

- Cool the reaction mixture and separate the organic phase.

- Wash the organic phase with hydrochloric acid (10 mol/L) and dry over anhydrous sodium sulfate.

- Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (1:1) solvent system to obtain the final compound with a yield of 98%.

Industrial Production Methods

Industrial production methods for 4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent system, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The morpholine rings can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an aminopyrimidine derivative.

Oxidation Reactions: Oxidation of the morpholine rings can lead to the formation of N-oxides.

Reduction Reactions: Reduction of the pyrimidine ring can result in dihydropyrimidine derivatives.

Scientific Research Applications

4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Research: It serves as a tool for studying enzyme inhibition and receptor binding in biochemical assays.

Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The pyrimidine ring and morpholine substituents play a crucial role in binding to the active sites of target proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2,4-Bis(4-morpholinyl)-6-chloropyrimidine: Similar structure but with different substitution patterns.

2,6-Diamino-4-chloropyrimidine: Contains amino groups instead of morpholine rings.

4,6-Dichloropyrimidine: Lacks the morpholine substituents.

Uniqueness

4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine is unique due to the presence of two morpholine rings, which impart distinct chemical and biological properties. This structural feature enhances its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C10H12ClN3O2 and includes a chloropyrimidine moiety linked to two morpholine rings. This structure is crucial for its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of Raf kinases, which are key players in the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway is often implicated in various cancers. The compound's ability to inhibit Raf kinases suggests it may be effective in treating conditions characterized by excessive cellular proliferation, such as malignant tumors .

Antitumor Efficacy

Preliminary studies have demonstrated that this compound exhibits potent antitumor activity across multiple cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma).

- Inhibition Rates : The compound showed inhibition rates exceeding 99% in several assays.

- IC50 Values : The IC50 values ranged from 6.92 to 8.99 μM across the tested cell lines, indicating strong cytotoxic effects compared to standard treatments like Sunitinib .

Table 1: In Vitro Antitumor Activity

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

Apoptotic Induction

The compound has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. Specifically:

- Cell Cycle Arrest : Treatment with the compound resulted in a significant increase in the proportion of cells arrested at the S phase.

- Apoptosis Ratios : Flow cytometry analysis indicated that apoptosis rates increased from 8.9% (control) to over 57% at higher concentrations of the compound.

- Protein Expression : Western blot analysis revealed upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 following treatment .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

-

Study on HepG2 Cells :

- The study focused on the induction of apoptosis via mitochondrial pathways.

- Results indicated that treatment with the compound enhanced caspase-3 activation, suggesting a mechanism involving mitochondrial dysfunction leading to cell death.

- Combination Therapies :

Properties

IUPAC Name |

4-(4-chloro-6-morpholin-4-ylpyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4O2/c13-10-9-11(16-1-5-18-6-2-16)15-12(14-10)17-3-7-19-8-4-17/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWUTYCMQNZUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350698 | |

| Record name | 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10244-24-3 | |

| Record name | 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(6-chloropyrimidine-2,4-diyl)dimorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.